Einecs 299-631-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 299-631-4 as a registered chemical compound. These compounds are cataloged for regulatory purposes, with their toxicity, applications, and environmental impact often evaluated under frameworks like REACH .

Properties

CAS No. |

93893-43-7 |

|---|---|

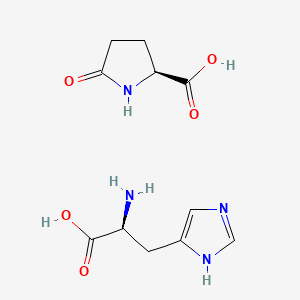

Molecular Formula |

C11H16N4O5 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9N3O2.C5H7NO3/c7-5(6(10)11)1-4-2-8-3-9-4;7-4-2-1-3(6-4)5(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H2,(H,6,7)(H,8,9)/t5-;3-/m00/s1 |

InChI Key |

MRBZBSMKMLFMCC-RVZXSAGBSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-631-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 299-631-4 has various scientific research applications across different fields:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound may be used in biochemical assays or as a part of experimental protocols.

Medicine: It could be involved in the development of pharmaceuticals or as a reference standard in analytical methods.

Industry: this compound may be used in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of Einecs 299-631-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in a biochemical assay, it may interact with enzymes or receptors, altering their activity. In industrial applications, it may act as a catalyst or reactant, facilitating chemical transformations.

Comparison with Similar Compounds

Research Findings and Implications

Efficiency of Similarity Networks : RASAR models achieve broad coverage of EINECS chemicals by prioritizing high-similarity analogs, reducing reliance on exhaustive testing .

Data Gaps: Despite advancements, speciation data (e.g., differentiating inorganic/organic forms) remains critical for accurate risk assessment, as seen in arsenic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.